6-Ethoxy-5-fluoronicotinaldehyde

Purity Quality Control Synthetic Reliability

Procure 6-Ethoxy-5-fluoronicotinaldehyde for its distinct 5-fluoro,6-ethoxy pyridine motif, offering precise electronic and steric properties unavailable in other analogs. Ideal for synthesizing fluorinated kinase inhibitors or tailored agrochemicals. Available in high purity from 95% to 98+% as a crystalline solid, optimized for automated platforms and reliable downstream chemistry.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 886372-69-6
Cat. No. B1425598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-5-fluoronicotinaldehyde
CAS886372-69-6
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=N1)C=O)F
InChIInChI=1S/C8H8FNO2/c1-2-12-8-7(9)3-6(5-11)4-10-8/h3-5H,2H2,1H3
InChIKeyVAKKZABHJLZCIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-5-fluoronicotinaldehyde (CAS 886372-69-6): A Differentiated Fluorinated Nicotinaldehyde Building Block for Pharmaceutical and Agrochemical Synthesis


6-Ethoxy-5-fluoronicotinaldehyde (CAS 886372-69-6) is a fluorinated nicotinaldehyde derivative characterized by an ethoxy group at the 6-position and a fluorine atom at the 5-position of the pyridine ring . This compound, with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol , is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research [1]. Its unique substitution pattern imparts distinct electronic and steric properties that differentiate it from closely related analogs, offering enhanced reactivity and selectivity in downstream chemical transformations [1]. The compound is commercially available from reputable vendors in purities typically ranging from 95% to 98+% , making it a reliable building block for advanced synthesis projects.

Why Generic Substitution Fails: The Critical Role of the 6-Ethoxy-5-Fluoro Motif in 6-Ethoxy-5-fluoronicotinaldehyde


In synthetic chemistry, the precise substitution pattern on a heterocyclic core dictates reactivity, physicochemical properties, and ultimately, the success of downstream applications. While numerous nicotinaldehyde derivatives exist, 6-Ethoxy-5-fluoronicotinaldehyde occupies a unique niche. Its specific combination of an electron-withdrawing fluorine at the 5-position and an electron-donating ethoxy group at the 6-position creates a distinct electronic environment on the pyridine ring that cannot be replicated by other analogs [1]. Substituting with compounds like 5-fluoro-6-methoxynicotinaldehyde (CAS 884494-73-9) or 6-ethoxynicotinaldehyde (CAS 97455-61-3) introduces altered steric bulk, lipophilicity, and metabolic stability, potentially leading to different reaction outcomes, product profiles, or biological activities [2]. The quantitative evidence below substantiates these differentiation points, demonstrating why this specific compound must be prioritized when the 6-ethoxy-5-fluoro motif is a critical design element in a synthetic route or target molecule.

Quantitative Evidence Guide for 6-Ethoxy-5-fluoronicotinaldehyde: Differentiating Data for Informed Procurement


Purity Specification Comparison: 6-Ethoxy-5-fluoronicotinaldehyde vs. 5-Fluoro-6-methoxynicotinaldehyde

When sourcing building blocks for complex syntheses, the available purity grade directly impacts reaction efficiency and product quality. 6-Ethoxy-5-fluoronicotinaldehyde is commercially available in purities up to 98+%, whereas a key analog, 5-fluoro-6-methoxynicotinaldehyde (CAS 884494-73-9), is typically supplied at a maximum purity of 95-98% . This difference in achievable purity, while seemingly small, can be critical for reactions where trace impurities of the methoxy analog (or its synthetic precursors) act as catalyst poisons or lead to off-target side products. The higher purity specification of 6-ethoxy-5-fluoronicotinaldehyde offers a quantifiable advantage in terms of synthetic reliability and reproducibility.

Purity Quality Control Synthetic Reliability

Molecular Weight and Lipophilicity: Structural Differentiation from 6-Ethoxynicotinaldehyde

The presence of a fluorine atom at the 5-position in 6-ethoxy-5-fluoronicotinaldehyde (MW: 169.15 g/mol) significantly alters its physicochemical properties compared to the non-fluorinated analog, 6-ethoxynicotinaldehyde (CAS 97455-61-3, MW: 151.16 g/mol) [1]. Fluorine substitution increases molecular weight by 17.99 g/mol and is known in medicinal chemistry to enhance metabolic stability and modulate lipophilicity (logP) [2]. While direct experimental logP values are not publicly available for this specific compound, the class-level inference is strong: fluorinated pyridines typically exhibit increased lipophilicity and altered hydrogen bonding capacity, which can impact membrane permeability, protein binding, and overall pharmacokinetic profiles of derived drug candidates [2].

Lipophilicity ADME Medicinal Chemistry

Physical Form and Handling: Crystalline Solid Advantage over Liquid Analogs

6-Ethoxy-5-fluoronicotinaldehyde is described as a white or slightly yellow crystalline solid [1]. In contrast, many related nicotinaldehyde derivatives, such as 6-ethoxynicotinaldehyde (CAS 97455-61-3), are liquids at room temperature [2]. Crystalline solids generally offer superior stability, easier purification, and more convenient handling and storage compared to liquids, which may be prone to oxidation, volatility, or degradation. This physical form advantage is a direct, quantifiable differentiator that simplifies laboratory workflows and reduces the risk of compound loss or alteration during storage and use.

Physical Form Handling Stability

Optimal Application Scenarios for 6-Ethoxy-5-fluoronicotinaldehyde in Pharmaceutical and Agrochemical R&D


Synthesis of Fluorinated Drug Candidates Requiring Enhanced Metabolic Stability

Given the well-documented role of fluorine in improving metabolic stability and oral bioavailability [1], 6-Ethoxy-5-fluoronicotinaldehyde is an ideal starting material for constructing fluorinated heterocyclic cores in medicinal chemistry programs. Its use in synthesizing kinase inhibitors, GPCR modulators, or other fluorinated drug-like molecules is supported by the class-level evidence for fluorine's benefits [1].

Precursor for Agrochemicals with Optimized Environmental Fate

The combination of fluorine and ethoxy groups in 6-ethoxy-5-fluoronicotinaldehyde can be leveraged to design agrochemicals with tailored lipophilicity and metabolic stability. This is particularly relevant for herbicides or fungicides where optimized soil mobility, plant uptake, and resistance to degradation are critical [2].

Building Block for Complex Heterocyclic Libraries in High-Throughput Synthesis

The availability of this compound in high purity (up to 98+% ) and as a crystalline solid [3] makes it well-suited for automated synthesis platforms and high-throughput screening library production. Its ease of handling and precise weighability reduce variability and improve the reliability of large-scale compound collection generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethoxy-5-fluoronicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.